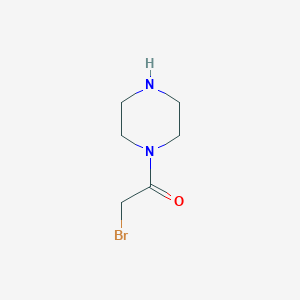![molecular formula C10H16F2N2O2 B15298130 tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2913177-38-3](/img/structure/B15298130.png)
tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate: is a chemical compound with the molecular formula C11H19F2N2O2. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique rigidity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This is achieved through a series of cycloaddition reactions.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions.
Addition of the difluoro groups: Fluorination is carried out using reagents like diethylaminosulfur trifluoride (DAST).
Carbamate formation: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying steric effects and molecular rigidity .
Biology
In biological research, this compound is explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its rigid structure can help in designing drugs with specific target interactions .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity .
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high stability and rigidity .
Wirkmechanismus
The mechanism of action of tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core allows for precise spatial orientation, which can enhance binding interactions with enzymes or receptors. The difluoro groups may also play a role in modulating the compound’s electronic properties, affecting its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: Similar structure but lacks the difluoro groups.
tert-butyl N-{3-amino-2,2-difluorocyclohexyl}carbamate: Similar functional groups but different core structure.
Uniqueness
The presence of the difluoro groups in tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate makes it unique compared to its analogs. These groups can significantly alter the compound’s electronic properties, potentially enhancing its reactivity and binding interactions .
Eigenschaften
CAS-Nummer |
2913177-38-3 |
|---|---|
Molekularformel |
C10H16F2N2O2 |
Molekulargewicht |
234.24 g/mol |
IUPAC-Name |
tert-butyl N-(3-amino-2,2-difluoro-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C10H16F2N2O2/c1-7(2,3)16-6(15)14-9-4-8(13,5-9)10(9,11)12/h4-5,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
OXLHPQZPNXGFNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


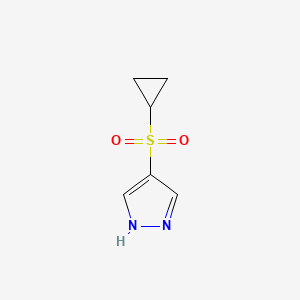
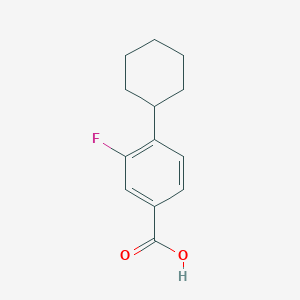
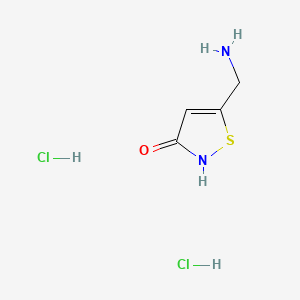
![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)
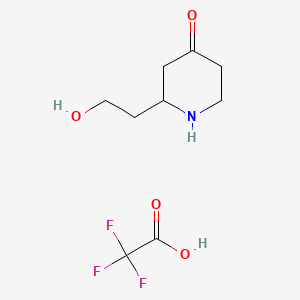
![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)
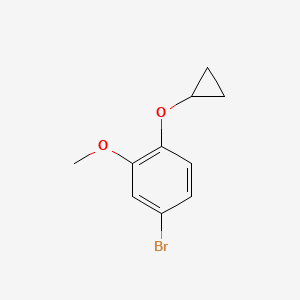

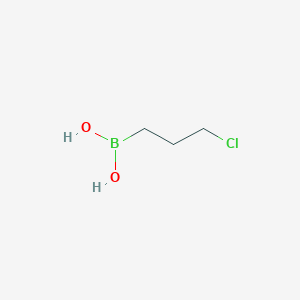


![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)
